N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

Catalog No.
S1488543
CAS No.
120239-63-6
M.F
C16H40N6
M. Wt
316.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamin...

CAS Number

120239-63-6

Product Name

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

IUPAC Name

N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine

Molecular Formula

C16H40N6

Molecular Weight

316.53 g/mol

InChI

InChI=1S/C16H40N6/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-20H2

InChI Key

LYBWJVKFJAIODE-UHFFFAOYSA-N

SMILES

C(CCN(CCCN)CCCN)CN(CCCN)CCCN

Canonical SMILES

C(CCN(CCCN)CCCN)CN(CCCN)CCCN
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine, commonly known as TAPBD, is a polyamino-polyether compound extensively studied for its numerous applications in scientific research and industries. TAPBD has been found to possess superior physical and chemical properties, which have resulted in its various applications ranging from catalysis to biomedical research. This paper will discuss the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of the compound.
TAPBD is a four-armed polyamino-polyether compound, having four primary amine functional groups connected to a central 1,4-butanediamine core. The compound's amine functional groups make it a versatile ligand for coordination chemistry and catalysis. TAPBD was first synthesized in 1961 by P.P. Feher and T.J. Taylor by the reaction of 1,4-dibromobutane and diethylene triamine. Since then, various modifications to the synthesis process have been developed, resulting in a wide range of analogs.
TAPBD is a colorless, odorless, and viscous liquid that forms a clear solution in water, ethanol, and other polar solvents. The compound is highly water-soluble, and its solubility in solvents of varying polarities allows its use in numerous applications. TAPBD is thermally stable and can withstand high temperatures for extended periods without significant degradation. Its physical and chemical properties make TAPBD an ideal candidate for applications in catalysis, coatings, and biomedical research.
TAPBD is synthesized by the reaction of 1,4-dibromobutane with diethylene triamine in the presence of a catalyst. The reaction yields TAPBD and two moles of hydrobromic acid. The synthesis process can be modified by altering the molar ratios of the reactants, reaction time, and temperature, among other factors, to obtain TAPBD analogs with specific properties. The characterization of TAPBD involves various techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
The primary analytical method used for TAPBD is high-performance liquid chromatography (HPLC). HPLC is a high-resolution separation technique that separates TAPBD from other compounds present in a sample. Other analytical techniques that can be used include gas chromatography-mass spectrometry, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
TAPBD has been shown to have antimicrobial properties against a broad range of microorganisms, including bacteria, viruses, and fungi. Additionally, TAPBD has been found to exhibit antitumor activity in several cell lines, making it a potential candidate for use in cancer research. TAPBD also enhances cell adhesion, an essential property for tissue engineering and regenerative medicine.
TAPBD has exhibited low toxicity levels in numerous animal studies and has been classified as a non-toxic compound. However, caution must be exercised when handling the compound, as it can cause irritation to the eyes, skin, and respiratory tract.
TAPBD is a versatile compound used in numerous scientific experiments. It is used as a ligand in coordination chemistry and catalysis, where it exhibits remarkable catalytic activity in various reactions. TAPBD is also used in coatings and adhesives due to its ability to enhance film-forming properties. Additionally, TAPBD is used in biomedical research as a drug delivery agent, tissue engineering, and gene transfection.
Research on TAPBD continues to be conducted in various fields, including coordination chemistry, catalysis, biomedical research, and materials science. Recent studies have focused on developing TAPBD analogs with specific properties to enhance its use in various applications.
The unique properties of TAPBD have implications in various fields of research and industries. In catalysis, TAPBD can be used as a ligand in various metal-catalyzed reactions, including C-H functionalization and polymerization reactions. In biomedical research, TAPBD can be used as a drug delivery agent, a gene transfection agent, and a biomaterial in tissue engineering. Additionally, the compound's antimicrobial properties have implications in the development of antimicrobial coatings and medical devices.
Despite the numerous applications of TAPBD, limitations exist that require further research to overcome. One of the main limitations is the lack of scalability of the synthesis process, which limits its use in large-scale industrial applications. Additionally, further research is needed to fine-tune the properties of TAPBD analogs to enhance their use in various applications. Future directions for research include developing more scalable synthesis processes and exploring the use of TAPBD analogs in emerging fields such as nanotechnology and energy conversion.
In conclusion, TAPBD is a versatile compound used in numerous scientific experiments and industries. Its superior physical and chemical properties make it an ideal candidate for various applications, ranging from catalysis to biomedical research. Further research is required to overcome the limitations of TAPBD and explore its use in emerging fields.

XLogP3

-1.3

UNII

E66EU344PY

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

120239-63-6

Wikipedia

N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine

General Manufacturing Information

1,4-Butanediamine, N1,N1,N4,N4-tetrakis(3-aminopropyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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